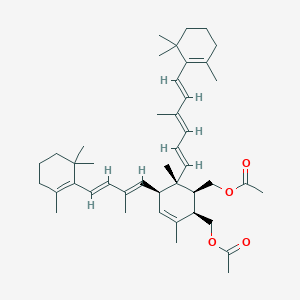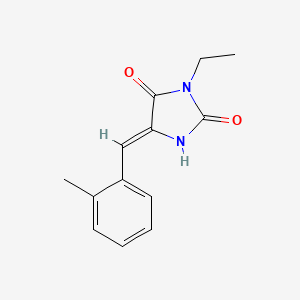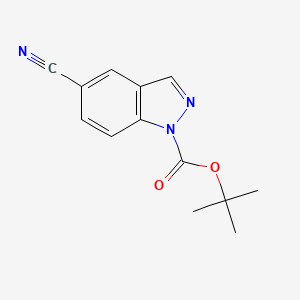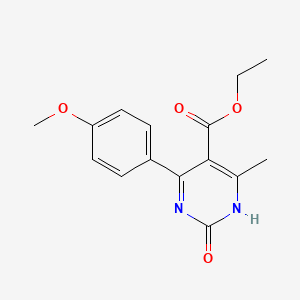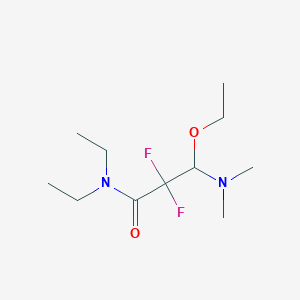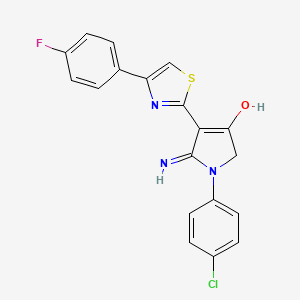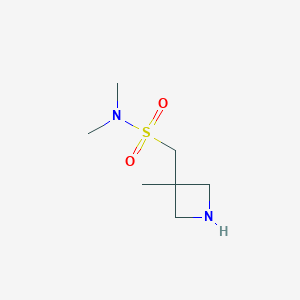
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide typically involves the reaction of 3-methylazetidine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylazetidine, dimethylamine, methanesulfonyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: 3-methylazetidine is first reacted with dimethylamine to form an intermediate, which is then treated with methanesulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide: Similar in structure but with different substituents.
3-methylazetidin-3-yl)methanol hydrochloride: Another azetidine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
N,N-dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7(4-8-5-7)6-12(10,11)9(2)3/h8H,4-6H2,1-3H3 |
InChIキー |
ASDVOCURHZMBMM-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC1)CS(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
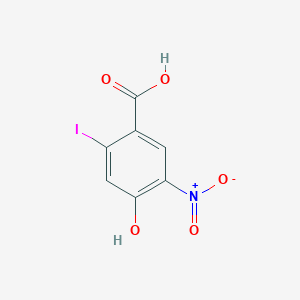
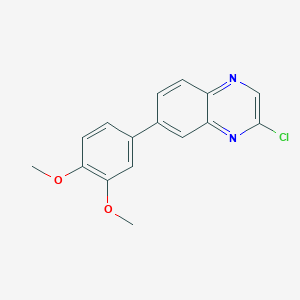
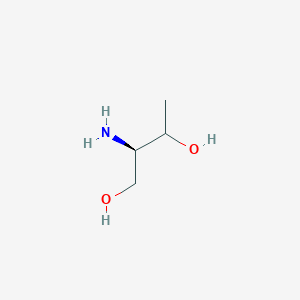
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
